
Phylloporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phylloporphyrin is a type of porphyrin, a class of organic compounds that are characterized by their large, aromatic macrocycle structure. Porphyrins are known for their vibrant colors and are crucial in various biological processes, such as oxygen transport and photosynthesis. This compound, in particular, is a chlorophyll derivative and plays a significant role in the photosynthetic process of plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phylloporphyrin typically involves the cyclization of pyrrole derivatives. One common method includes heating urea, phthalic anhydride, and a copper salt (such as copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst like ammonium molybdate or molybdenum trioxide . This reaction forms the porphyrin macrocycle, which can then be further modified to produce this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods to those described above. The process is optimized for yield and purity, with careful control of reaction conditions to ensure the consistent production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phylloporphyrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which are useful in various chemical applications.
Reduction: Reduction reactions can modify the electronic properties of this compound, making it useful in different contexts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized forms of this compound, while substitution reactions can yield a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Phylloporphyrin has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Plays a crucial role in the study of photosynthesis and other biological processes involving chlorophyll derivatives.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be used to target and destroy cancer cells.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
Phylloporphyrin exerts its effects through its ability to absorb light and transfer energy. In photosynthesis, this compound absorbs light energy and transfers it to the reaction center of the chlorophyll molecule, facilitating the conversion of light energy into chemical energy. This process involves various molecular targets and pathways, including the electron transport chain and the formation of ATP.
Vergleich Mit ähnlichen Verbindungen
Phylloporphyrin is similar to other porphyrins, such as protoporphyrin and uroporphyrin. it is unique in its specific role in photosynthesis and its structural properties. Other similar compounds include:
Protoporphyrin: Involved in heme synthesis and oxygen transport.
Uroporphyrin: Found in various biological systems and involved in different metabolic pathways.
Chlorophyll: The primary pigment in photosynthesis, closely related to this compound in structure and function.
This compound’s unique properties and applications make it a valuable compound in various fields of scientific research and industry.
Eigenschaften
CAS-Nummer |
13939-70-3 |
|---|---|
Molekularformel |
C32H36N4O2 |
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
3-(8,13-diethyl-3,7,12,17,20-pentamethyl-22,23-dihydroporphyrin-2-yl)propanoic acid |
InChI |
InChI=1S/C32H36N4O2/c1-8-21-18(5)27-15-30-22(9-2)17(4)26(34-30)14-28-19(6)23(10-11-31(37)38)32(36-28)20(7)25-12-16(3)24(33-25)13-29(21)35-27/h12-15,34-35H,8-11H2,1-7H3,(H,37,38) |
InChI-Schlüssel |
CZDYTYJSBCQSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C(=C5C=C(C(=N5)C=C1N2)C)C)CCC(=O)O)C)C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



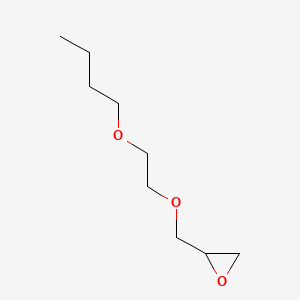
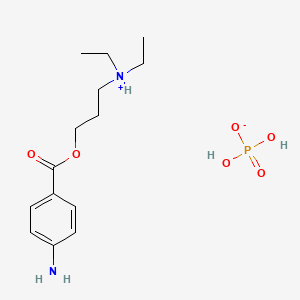
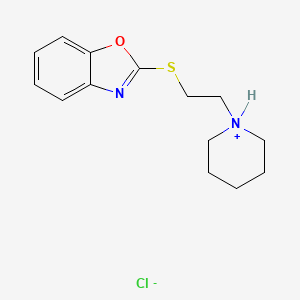
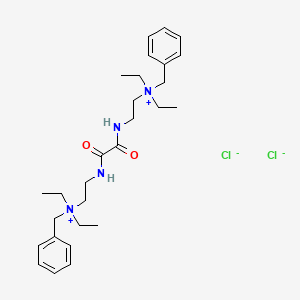

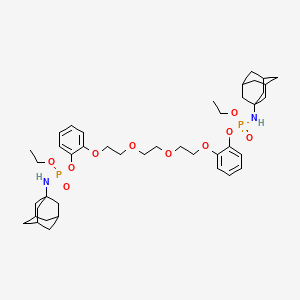
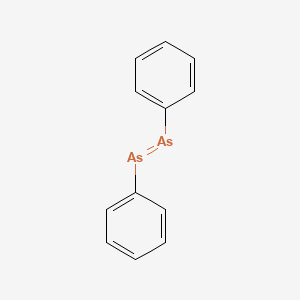

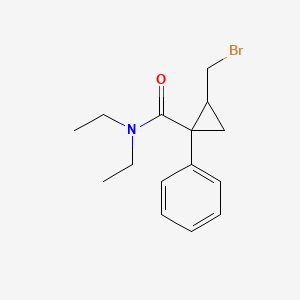
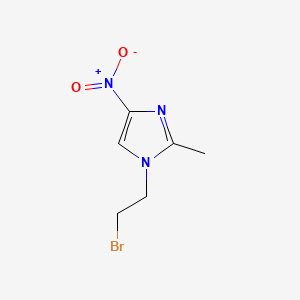
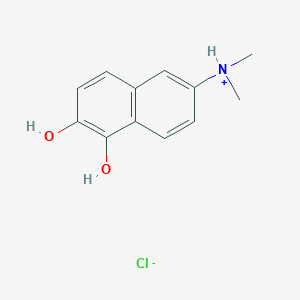

![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)
